molecular formula C14H12I3NO B14549276 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide CAS No. 61926-38-3

1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide

Cat. No.: B14549276
CAS No.: 61926-38-3
M. Wt: 590.96 g/mol
InChI Key: XURJOBPNNSZXEI-UHFFFAOYSA-M
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Description

1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide is a complex organic compound characterized by the presence of iodine atoms, a methoxyphenyl group, and a pyridinium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide typically involves the reaction of 4-methoxyphenylacetylene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 25-30°C. The resulting product is then treated with pyridine to form the pyridinium iodide salt.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogen exchange reactions using halide salts in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or epoxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives or functionalized analogs.

Scientific Research Applications

1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of iodine atoms and the pyridinium moiety play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]benzene
  • 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridine
  • 1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]quinoline

Uniqueness

1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide is unique due to the presence of the pyridinium iodide moiety, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and specificity in its interactions compared to its analogs, making it a valuable compound for various applications.

Properties

CAS No.

61926-38-3

Molecular Formula

C14H12I3NO

Molecular Weight

590.96 g/mol

IUPAC Name

1-[2,2-diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium;iodide

InChI

InChI=1S/C14H12I2NO.HI/c1-18-12-7-5-11(6-8-12)13(14(15)16)17-9-3-2-4-10-17;/h2-10H,1H3;1H/q+1;/p-1

InChI Key

XURJOBPNNSZXEI-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C(=C(I)I)[N+]2=CC=CC=C2.[I-]

Origin of Product

United States

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